![molecular formula C11H6ClFN2 B12972159 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by the presence of a chloro group at the 4th position and a fluoro group at the 6th position on the pyrroloquinoxaline ring. It has a molecular formula of C11H6ClFN2 and a molecular weight of 220.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(2-nitrophenyl)pyrrole with suitable reagents can lead to the formation of the desired pyrroloquinoxaline . The reaction typically requires the use of catalysts such as acetic acid and solvents like dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives or reduction to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloquinoxalines, while oxidation and reduction reactions can produce quinoxaline derivatives and reduced pyrroloquinoxalines, respectively .
Scientific Research Applications
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: This compound has a similar structure but with the fluoro group at the 7th position.
Pyrrolo[1,2-a]quinoxaline: The parent compound without the chloro and fluoro substitutions.
Quinoxaline Derivatives: Various quinoxaline derivatives with different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H6ClFN2 |
|---|---|
Molecular Weight |
220.63 g/mol |
IUPAC Name |
4-chloro-6-fluoropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6ClFN2/c12-11-9-5-2-6-15(9)8-4-1-3-7(13)10(8)14-11/h1-6H |
InChI Key |
SGIPTARORVRANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C3=CC=CN23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


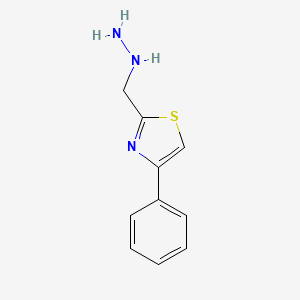
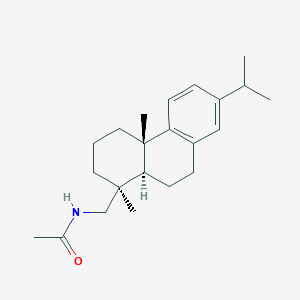
![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)
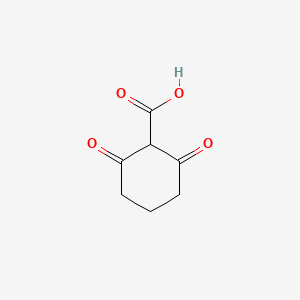

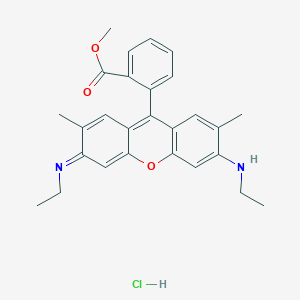
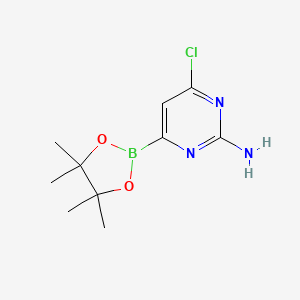
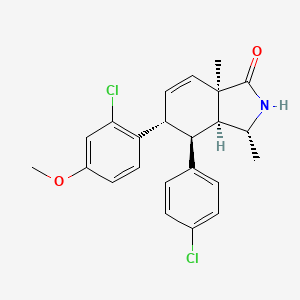
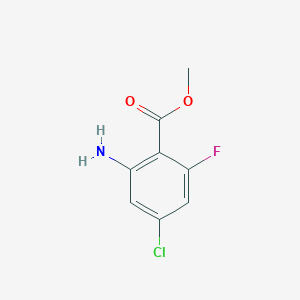
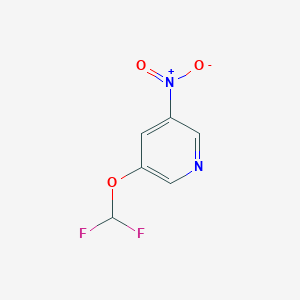


![2-Phenylbenzo[d]oxazole-5-carbonyl chloride](/img/structure/B12972139.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)
